N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
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Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide: is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group at the 4-position of the benzothiazole ring and a methylbenzamide moiety.
Preparation Methods
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with 4-methoxybenzoyl chloride to form the intermediate 4-methoxy-1,3-benzothiazol-2-yl chloride.
Amidation Reaction: The intermediate is then reacted with 3-methylbenzamide under appropriate conditions to yield the final product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the benzothiazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the methoxy group or the benzothiazole ring, using reagents like halogens or nucleophiles.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as fluorescence or electroluminescence, due to the unique electronic structure of the benzothiazole ring.
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.
Comparison with Similar Compounds
Similar compounds to N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide include:
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine: This compound has a glycine moiety instead of a methylbenzamide group, which may alter its biological activity and chemical properties.
N-(4-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide: This compound contains a cyclohexanecarboxamide group, which can affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-3-6-11(9-10)15(19)18-16-17-14-12(20-2)7-4-8-13(14)21-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDFOXCZWVZZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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